Intermediate Lipophilicity (XLogP3) vs. Unsubstituted Benzenesulfonamide and N-Phenylbenzenesulfonamide
3-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide displays a computed XLogP3 of 2.2, representing a 1.9 log-unit increase in lipophilicity compared to unsubstituted benzenesulfonamide (XLogP3 = 0.3) and a 0.4 log-unit decrease compared to N-phenylbenzenesulfonamide (XLogP3 = 2.6) [1][2][3]. This positions the compound in the intermediate lipophilicity range (XLogP3 1–3), which is frequently associated with balanced aqueous solubility and passive membrane permeability in drug discovery campaigns.
| Evidence Dimension | Partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Benzenesulfonamide XLogP3 = 0.3; N-Phenylbenzenesulfonamide XLogP3 = 2.6 |
| Quantified Difference | +1.9 vs. benzenesulfonamide; –0.4 vs. N-phenylbenzenesulfonamide |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025–2026 releases) |
Why This Matters
The intermediate lipophilicity suggests that this compound may provide a superior permeability–solubility balance compared to both more polar and more lipophilic analogs, influencing hit identification and lead optimization strategies.
- [1] PubChem. Compound Summary for CID 2241226, 3-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide. View Source
- [2] PubChem. Compound Summary for CID 7370, Benzenesulfonamide. View Source
- [3] PubChem. Compound Summary for CID 74296, N-Phenylbenzenesulfonamide. View Source
